molecular formula C14H15N3O2 B5435730 N-(4-Ethoxyphenyl)-N'-(2-pyridyl)urea

N-(4-Ethoxyphenyl)-N'-(2-pyridyl)urea

Cat. No.: B5435730
M. Wt: 257.29 g/mol
InChI Key: KTOJMEFTTHPHMV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea is an organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea typically involves the reaction of 4-ethoxyaniline with 2-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy group or the pyridyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and pyridyl groups can contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N’-(2-pyridyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-Ethoxyphenyl)-N’-(3-pyridyl)urea: Similar structure but with the pyridyl group in a different position.

    N-(4-Ethoxyphenyl)-N’-(2-thiazolyl)urea: Similar structure but with a thiazolyl group instead of a pyridyl group.

Uniqueness

N-(4-Ethoxyphenyl)-N’-(2-pyridyl)urea is unique due to the specific combination of the ethoxyphenyl and pyridyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-12-8-6-11(7-9-12)16-14(18)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOJMEFTTHPHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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